(S)-1,3-dibenzylpiperazine (S)-1,3-dibenzylpiperazine
Brand Name: Vulcanchem
CAS No.: 204327-96-8
VCID: VC2215907
InChI: InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-18-15-20(12-11-19-18)14-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2/t18-/m0/s1
SMILES: C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3
Molecular Formula: C18H22N2
Molecular Weight: 266.4 g/mol

(S)-1,3-dibenzylpiperazine

CAS No.: 204327-96-8

Cat. No.: VC2215907

Molecular Formula: C18H22N2

Molecular Weight: 266.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-1,3-dibenzylpiperazine - 204327-96-8

Specification

CAS No. 204327-96-8
Molecular Formula C18H22N2
Molecular Weight 266.4 g/mol
IUPAC Name (3S)-1,3-dibenzylpiperazine
Standard InChI InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-18-15-20(12-11-19-18)14-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2/t18-/m0/s1
Standard InChI Key AJNDRRBUHVZNKU-SFHVURJKSA-N
Isomeric SMILES C1CN(C[C@@H](N1)CC2=CC=CC=C2)CC3=CC=CC=C3
SMILES C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3
Canonical SMILES C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3

Introduction

ParameterValue
IUPAC Name(3S)-1,3-dibenzylpiperazine
CAS Registry Number204327-96-8
Molecular FormulaC18H22N2
Molecular Weight266.39 g/mol
European Community (EC) Number689-943-2
DSSTox Substance IDDTXSID00445472
InChI KeyAJNDRRBUHVZNKU-SFHVURJKSA-N
SMILES NotationC1CN(CC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3
MDL NumberMFCD03787922
PubChem CID10825673

Structural Features

The defining structural characteristics of (S)-1,3-dibenzylpiperazine include:

  • A six-membered piperazine ring with two nitrogen atoms at positions 1 and 4

  • Two benzyl substituents: one attached to the nitrogen at position 1 and another at carbon position 3

  • A stereogenic center at carbon position 3 with the S absolute configuration

  • A secondary amine at position 4 of the piperazine ring

The stereochemistry at position 3 is critical to the compound's identity and potential applications, distinguishing it from its enantiomer, (R)-1,3-dibenzylpiperazine .

Physical and Chemical Properties

Physical Properties

While comprehensive physical property data specific to (S)-1,3-dibenzylpiperazine is limited in the available literature, certain properties can be established from commercial supplier information.

Table 2: Physical and Chemical Properties of (S)-1,3-Dibenzylpiperazine

PropertyValueSource
Physical StateSolid (presumed)-
Purity (Commercial)97%
Formula Weight266.39 g/mol

Chemical Reactivity

As a secondary amine derivative, (S)-1,3-dibenzylpiperazine is expected to demonstrate chemical behaviors typical of piperazines and secondary amines, including:

  • Basicity due to the presence of nitrogen atoms

  • Potential for alkylation and acylation reactions at the secondary amine position

  • Ability to form salts with acids

  • Potential to serve as a ligand in coordination chemistry due to the two nitrogen atoms

Synthetic Approaches

Enantioselective Methods

The search results indicate general approaches that might be applicable to the synthesis of (S)-1,3-dibenzylpiperazine:

  • Chiral Reducing Agents: The use of chiral reducing agents like CBS-catalysts ((R)-Me-CBS) with borane complexes can achieve high enantioselectivity in reduction reactions, potentially applicable to key intermediates in the synthesis of chiral piperazines .

  • Diketopiperazine Formation: Research on diketopiperazine (DKP) formation as mentioned in search result may provide insights into the construction of the piperazine core structure, which could be further elaborated to produce (S)-1,3-dibenzylpiperazine.

The general procedure described in search result for the synthesis of chiral 1,3-diols with high enantiomeric purity (>99% ee) suggests approaches that might be adapted for the stereoselective synthesis of compounds like (S)-1,3-dibenzylpiperazine .

Analytical Characterization

Chromatographic Analysis

Chromatographic techniques are crucial for purity assessment and identification:

  • High-Performance Liquid Chromatography (HPLC): Particularly valuable for determining enantiomeric purity when used with chiral stationary phases. Search result mentions HPLC/MS analysis for related compounds.

  • Thin-Layer Chromatography (TLC): Used for monitoring reactions and preliminary identification, as mentioned in search result for reaction monitoring during organic synthesis procedures.

Relationship to Other Piperazine Compounds

Structural Comparison

(S)-1,3-Dibenzylpiperazine belongs to the broader family of benzylpiperazines, which includes compounds like 1-benzylpiperazine (BZP) mentioned in search results and .

Table 3: Comparison of (S)-1,3-Dibenzylpiperazine with Related Compounds

CompoundMolecular FormulaMolecular WeightStructural FeaturesNotes
(S)-1,3-DibenzylpiperazineC18H22N2266.39 g/molBenzyl groups at positions 1 and 3, S stereochemistry at position 3Chiral compound
1-Benzylpiperazine (BZP)C11H16N2176.3 g/molSingle benzyl group at position 1Non-chiral compound, subject to regulatory control
1,4-Dibenzylpiperazine (DBZP)C18H22N2266.39 g/molBenzyl groups at positions 1 and 4Structural isomer of 1,3-dibenzylpiperazine, non-chiral

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